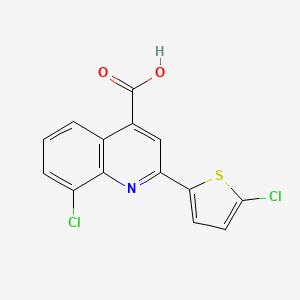

8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

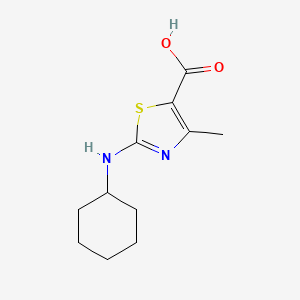

“8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid” is a heterocyclic compound . It has a molecular formula of C14H7Cl2NO2S and a molecular weight of 324.18 .

Synthesis Analysis

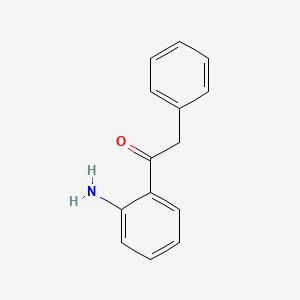

Quinoline, the core structure of this compound, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

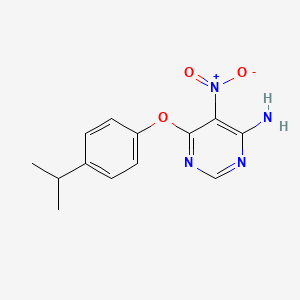

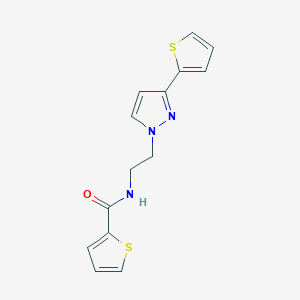

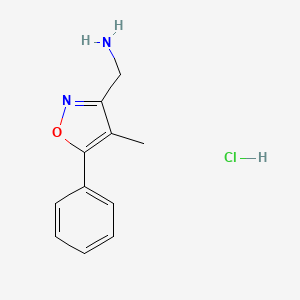

The molecular structure of this compound includes a benzene ring fused with a pyridine moiety, characteristic of quinolines . It also contains two chlorine atoms and a thiophene ring .Chemical Reactions Analysis

The synthesis of quinoline derivatives often involves complex chemical reactions . For example, the azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .Physical And Chemical Properties Analysis

This compound has a molecular weight of 324.18 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available literature.Scientific Research Applications

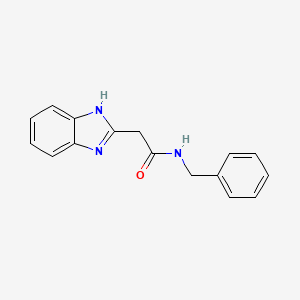

Synthesis and Biological Activity

Quinoxaline derivatives, including 8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid, are synthesized by condensing ortho-diamines with 1,2-diketones, producing a range of compounds with significant therapeutic importance. These compounds exhibit diverse biological activities, including antitumoral properties, and have been explored for their potential as catalysts' ligands in chemical syntheses. The broad spectrum of biological activities associated with quinoxaline derivatives highlights their importance in pharmaceutical research and development (Pareek & Kishor, 2015).

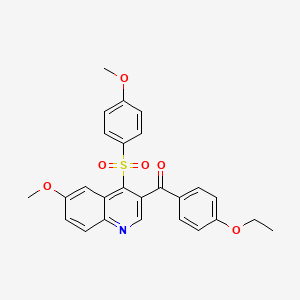

Corrosion Inhibition

Quinoline derivatives, including 8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid, have been recognized for their anticorrosive properties. These compounds effectively form stable chelating complexes with surface metallic atoms through coordination bonding, showcasing their utility in protecting metals from corrosion. This feature is particularly relevant in industrial applications where corrosion resistance is critical, underscoring the importance of quinoline derivatives in materials science (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, related to the chemical class of 8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid, are being explored for their applications in optoelectronic materials. These compounds are incorporated into π-extended conjugated systems to create novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The pursuit of quinazoline and pyrimidine fragments in the development of optoelectronic materials reflects the ongoing interest in utilizing heterocyclic compounds for technological advancements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Future Directions

properties

IUPAC Name |

8-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2NO2S/c15-9-3-1-2-7-8(14(18)19)6-10(17-13(7)9)11-4-5-12(16)20-11/h1-6H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDUXZMSPIJFDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2538382.png)

![N-(3-methoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2538383.png)